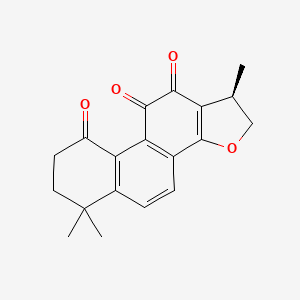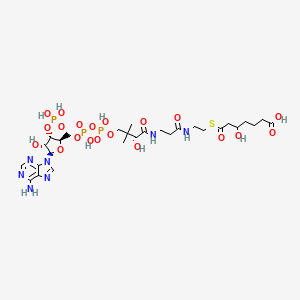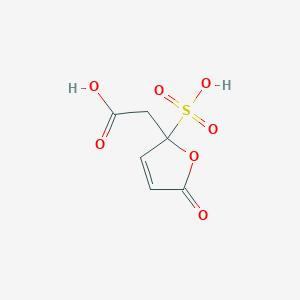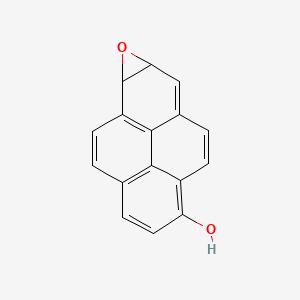
2,3-Bisphosphoglycerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-bisphosphoglycerate is a phosphoglycerate. It is a conjugate base of a 2,3-bisphosphoglyceric acid.
A highly anionic organic phosphate which is present in human red blood cells at about the same molar ratio as hemoglobin. It binds to deoxyhemoglobin but not the oxygenated form, therefore diminishing the oxygen affinity of hemoglobin. This is essential in enabling hemoglobin to unload oxygen in tissue capillaries. It is also an intermediate in the conversion of 3-phosphoglycerate to 2-phosphoglycerate by phosphoglycerate mutase (EC 5.4.2.1). (From Stryer Biochemistry, 4th ed, p160; Enzyme Nomenclature, 1992, p508)
Applications De Recherche Scientifique
1. Role in Oxygen Transport and Release
2,3-Bisphosphoglycerate (2,3-BPG) plays a significant role in oxygen transport and release, particularly during erythroid differentiation. It accumulates in mammalian erythrocytes and facilitates the supply of oxygen to tissues by binding to hemoglobin. The synthesis of 2,3-BPG is primarily due to an increase in this compound synthase, a process observed during erythroid differentiation (Sasaki & Chiba, 2004).
2. Expression and Function in Human Placenta
Notably, 2,3-BPG has been identified in non-erythroid cells, specifically in the human placenta. It is synthesized by 2,3-BPG mutase (2,3-BPGM) in the syncytiotrophoblast layer of placental villi at the feto-maternal interface. This discovery highlights its role in facilitating the transfer of oxygen between maternal and fetal blood by modulating the affinity of adult hemoglobin for oxygen (Pritlove et al., 2006).
3. Structural Insights and Enzymatic Activity
The crystal structure of human bisphosphoglycerate mutase, responsible for synthesizing 2,3-BPG, has been elucidated, revealing detailed insights into its enzymatic activity and the structural basis for its function. This understanding extends to the molecular level, shedding light on the conformational changes and the roles of key residues during the catalytic process (Wang et al., 2004). Further research also provides a comprehensive view of the enzymatic activities of human bisphosphoglycerate mutase, including both its phosphatase and synthase activities, by utilizing quantum mechanics/molecular mechanics simulations (Chu, Zheng, & Zhang, 2014).
4. Influence on Glycolysis and Serine Biosynthesis
The role of 2,3-BPG extends to the regulation of glycolysis and serine biosynthesis. It is implicated in controlling glycolytic intermediate levels, thereby influencing serine biosynthetic flux. This regulatory capacity is vital, especially in the context of certain cancers where serine biosynthesis pathways are upregulated (Oslund et al., 2017).
Propriétés
Formule moléculaire |
C3H3O10P2-5 |
|---|---|
Poids moléculaire |
261 g/mol |
Nom IUPAC |
2,3-diphosphonatooxypropanoate |
InChI |
InChI=1S/C3H8O10P2/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11)/p-5 |
Clé InChI |
XOHUEYCVLUUEJJ-UHFFFAOYSA-I |
SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
SMILES canonique |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-] |
Synonymes |
2,3 Bisphosphoglycerate 2,3 Diphosphoglycerate 2,3 Diphosphoglyceric Acid 2,3-Bisphosphate, Glycerate 2,3-Bisphosphoglycerate 2,3-Diphosphoglycerate 2,3-Diphosphoglycerate, (D)-Isomer 2,3-Diphosphoglyceric Acid 2,3-DPG Glycerate 2,3-Bisphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


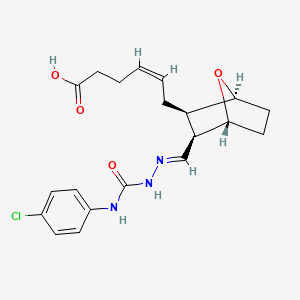

![4-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B1242439.png)
![(3S,4S)-4-[2-(4-benzyl-3-hydroxy-piperidin-1-yl)-ethanesulfonyl]-phenol](/img/structure/B1242442.png)
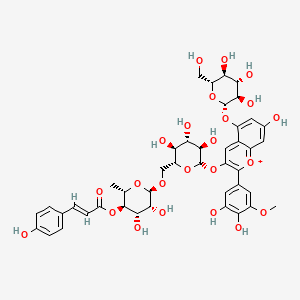
![(E)-3-[4-(dimethylamino)phenyl]-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one](/img/structure/B1242444.png)

![3-[[2-[3-(4-Carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B1242448.png)
![(2S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methylsulfonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1242453.png)
![Pyrido[4,3-b]indolizine-5,7-dione, 8-methoxy-1-(2-methylpropyl)-](/img/structure/B1242454.png)
